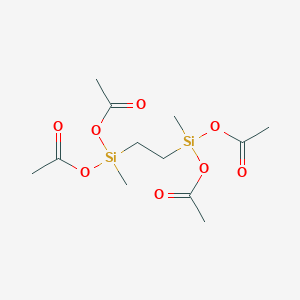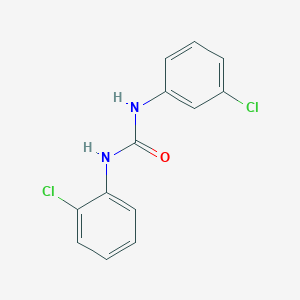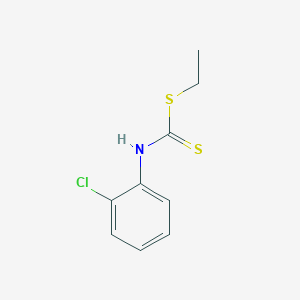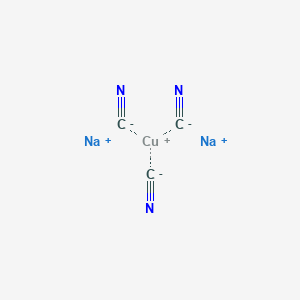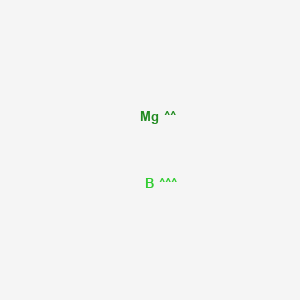
Magnesium boride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium boride (MgB2) is a binary compound that has gained significant attention in the field of materials science due to its superconducting properties. It is a type-II superconductor that exhibits zero electrical resistance at temperatures up to 39K. The discovery of its superconducting properties has led to extensive research on its synthesis, properties, and potential applications.
作用机制
The superconductivity of magnesium boride is due to its unique crystal structure, which consists of alternating layers of magnesium and boron atoms. When cooled below its critical temperature, the electrons in the material form Cooper pairs, which can move through the material without resistance. The exact mechanism of its catalytic properties is not well understood, but it is believed to involve the interaction of the material with the reactants.
生化和生理效应
There is limited research on the biochemical and physiological effects of magnesium boride. However, it has been shown to be non-toxic and biocompatible, making it a potential material for use in biomedical applications.
实验室实验的优点和局限性
One of the main advantages of using magnesium boride in lab experiments is its superconducting properties, which allow for the study of high-temperature superconductivity. Additionally, its catalytic properties make it a promising material for use in various reactions. However, its synthesis can be challenging, and it is not widely available, which can limit its use in experiments.
未来方向
There are numerous future directions for research on magnesium boride. One area of focus is the development of new synthesis methods that are more efficient and scalable. Additionally, there is ongoing research on the use of magnesium boride in various applications, including superconductivity, catalysis, and hydrogen storage. Further studies are also needed to understand the mechanism of its catalytic properties and its potential use in biomedical applications.
合成方法
Magnesium boride can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and solution-based methods. The solid-state reaction method involves the direct reaction of magnesium and boron in a vacuum or inert atmosphere. Chemical vapor deposition involves the use of a gaseous precursor to deposit a thin film of magnesium boride on a substrate. Solution-based methods involve the use of a precursor solution to deposit magnesium boride on a substrate.
科学研究应用
Magnesium boride has numerous potential applications in various fields, including superconductivity, catalysis, and hydrogen storage. Its superconducting properties make it a promising material for use in high-temperature superconductors. It has also been studied as a catalyst for various reactions, including the reduction of nitroarenes and the dehydrogenation of ammonia borane. Additionally, magnesium boride has been studied as a potential material for hydrogen storage due to its high hydrogen storage capacity.
属性
CAS 编号 |
12795-15-2 |
|---|---|
产品名称 |
Magnesium boride |
分子式 |
BMg |
分子量 |
35.12 g/mol |
IUPAC 名称 |
boron;magnesium |
InChI |
InChI=1S/B.Mg |
InChI 键 |
QYHKLBKLFBZGAI-UHFFFAOYSA-N |
SMILES |
[B].[Mg] |
规范 SMILES |
[B].[Mg] |
同义词 |
magnesium boride magnesium boride (MgB12) magnesium boride (MgB2) magnesium diboride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



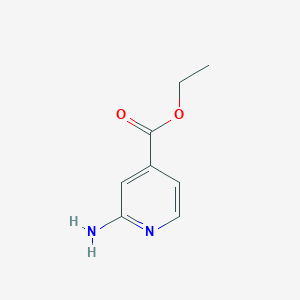

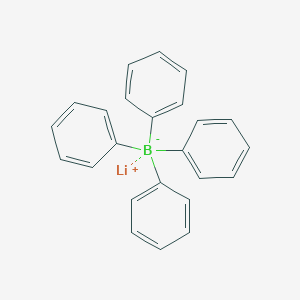
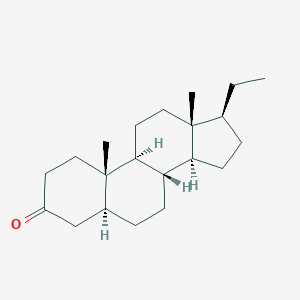
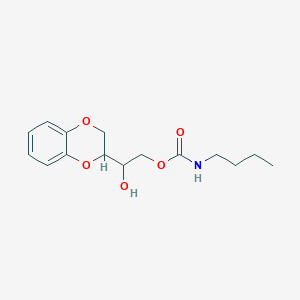

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
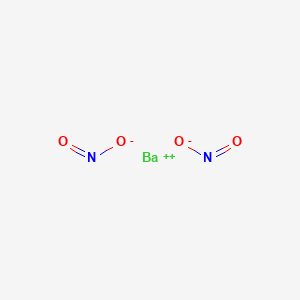
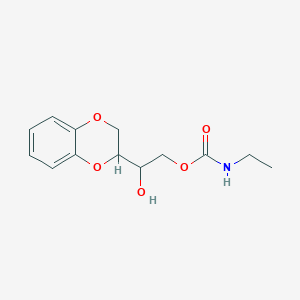
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)
